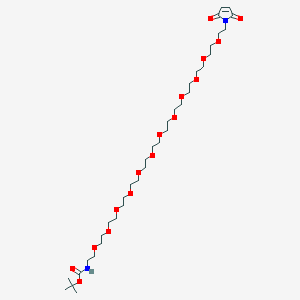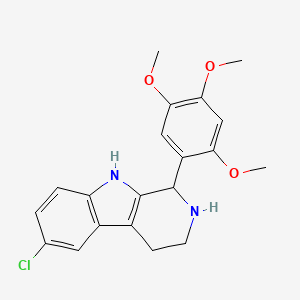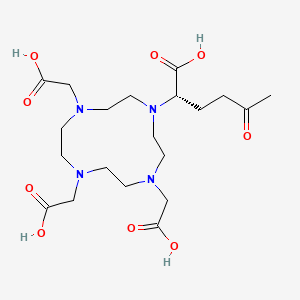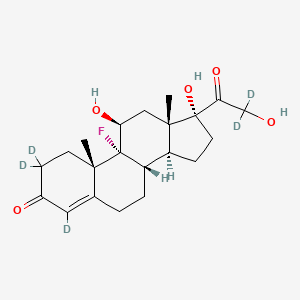
Fludrocortisone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fludrocortisone-d5 is a synthetic mineralocorticoid, which is a type of corticosteroid. It is a deuterium-labeled analog of fludrocortisone, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of fludrocortisone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fludrocortisone-d5 is synthesized by incorporating deuterium into the fludrocortisone molecule. The synthesis involves the fluorination of cortisol at the 9-position, followed by the replacement of hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic labeling of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Fludrocortisone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The fluorine atom at the 9-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are less potent in terms of mineralocorticoid activity compared to the parent compound.
Applications De Recherche Scientifique
Fludrocortisone-d5 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used as an internal standard in high-performance liquid chromatography and mass spectrometry to study the pharmacokinetics of fludrocortisone.
Metabolic Pathway Analysis: The compound helps in tracing the metabolic pathways and identifying the metabolites of fludrocortisone.
Biological Research: It is used to study the effects of mineralocorticoids on cellular and molecular processes.
Medical Research: this compound is used in research related to adrenal insufficiency and other conditions treated with fludrocortisone.
Mécanisme D'action
Fludrocortisone-d5 mimics the action of aldosterone, a natural mineralocorticoid, by binding to mineralocorticoid receptors in the kidney. This binding promotes sodium reabsorption and potassium excretion, leading to increased plasma sodium concentration and blood pressure. The compound also sensitizes vascular smooth muscle cells to circulating catecholamines, enhancing their responsiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fludrocortisone: The non-deuterated analog of fludrocortisone-d5, used in the treatment of adrenal insufficiency.
Aldosterone: The natural mineralocorticoid hormone in the body.
Hydrocortisone: A glucocorticoid with some mineralocorticoid activity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium alters the metabolic profile of the compound, allowing for more precise tracing and analysis in research applications.
Propriétés
Formule moléculaire |
C21H29FO5 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1/i5D2,9D,11D2 |
Clé InChI |
AAXVEMMRQDVLJB-NNSINRFPSA-N |
SMILES isomérique |
[2H]C1=C2CC[C@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


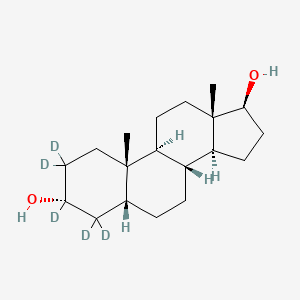
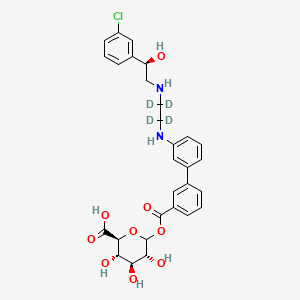
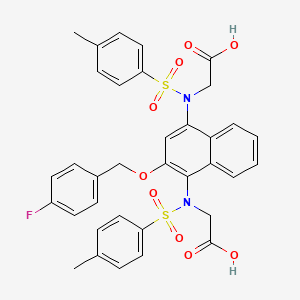
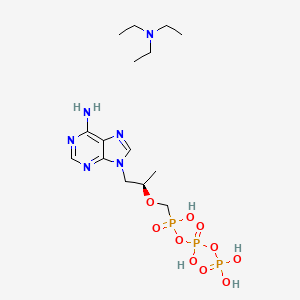
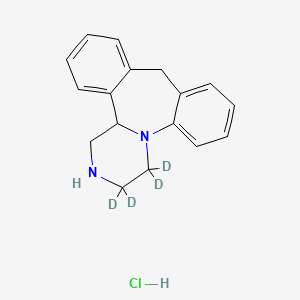
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
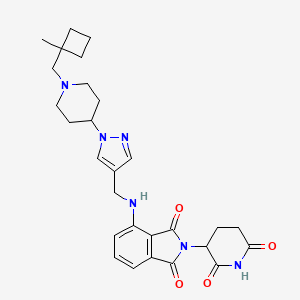
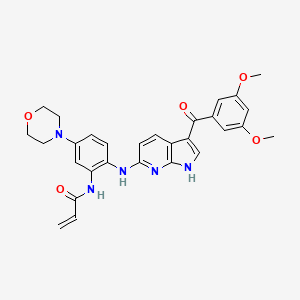
![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
